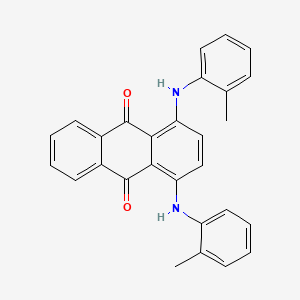
1,4-双(2-甲基苯胺基)蒽醌
描述
1,4-Bis(2-methylanilino)anthraquinone is a derivative of anthraquinone, a class of compounds known for their diverse applications, particularly in the field of dyes and pigments. Anthraquinones are also studied for their potential antineoplastic properties and their ability to bind to DNA, which is significant in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of anthraquinone derivatives often involves the attachment of various functional groups to the anthraquinone core. For instance, the synthesis of 1,4-bis(2,6-diisopropylanilino)anthraquinone, a compound similar to 1,4-bis(2-methylanilino)anthraquinone, has been achieved, and the purification of its components was studied using techniques like reverse-phase thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Although the specific synthesis of 1,4-bis(2-methylanilino)anthraquinone is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives is characterized by the anthraquinone skeleton, which can be modified to yield compounds with unique properties. For example, the double protonation of 1,5-bis(triarylaminoethynyl)anthraquinone leads to a novel pentacyclic structure with paramagnetic behavior . The structure-activity relationship of these compounds is crucial for their function, as seen in the study of an oxygen analog of an antineoplastic anthraquinone, which was found to be inactive against P-388 lymphocytic leukemia .
Chemical Reactions Analysis
Anthraquinone derivatives undergo various chemical reactions that can alter their properties. The protonation-induced intramolecular cyclization of 1,5-bis(triarylaminoethynyl)anthraquinone to form a pentacyclic dipyrylium salt is an example of such a reaction . These reactions can significantly impact the optical, electrochemical, and magnetic properties of the compounds due to changes in the HOMO-LUMO gap.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-bis(arylamino)anthraquinone dyes, such as solubility and decomposition temperature, are influenced by the nature of the substituents on the anthraquinone ring. For instance, the solubility of 1,4-bis(2,5-di-tert-butylanilino)anthraquinone in hexane was found to be significantly higher than that of 1,4-dianilinoanthraquinone, and the decomposition temperatures of these derivatives were also higher compared to other anthraquinone derivatives . These properties are essential for the practical application of these compounds in various industries.
科学研究应用
热稳定性和光学特性
1,4-双(2-甲基苯胺基)蒽醌以其高热稳定性和良好的升华特性而闻名。它与聚对苯二甲酸乙二醇酯薄膜支撑物一起在摄影应用中使用,因为它不会对摄影特性产生不利影响 (Bender, 1996)。
溶解度和分解温度
已发现这种蒽醌衍生物与其他类似化合物(如1,4-二苯胺基蒽醌)相比具有显着更高的溶解度,特别是在溶剂如己烷中。其分解温度也高于其他相关蒽醌衍生物,表明具有更高的热稳定性 (Matsui et al., 1999)。
水介质中的酸碱平衡
研究已经检验了1,4-双(2-甲基苯胺基)蒽醌在水溶液中的酸碱平衡。研究侧重于不同pH值下的光谱变化,并确定了pKa值,这些值受溶液的pH值和化合物性质的影响 (Idriss & Seleim, 2007)。
复合物研究中的分光光度分析
这种化合物已被用于分光光度研究,以调查与铀(VI)和镧(III)等金属的复合平衡,这些研究有助于确定使用1,4-双(2-甲基苯胺基)蒽醌作为试剂进行这些金属的分光光度测定的最佳条件 (Idriss et al., 1985)。
抗肿瘤药物和结构活性关系
已对双(取代氨基烷基氨基)蒽醌的结构活性关系进行了研究,包括1,4-双(2-甲基苯胺基)蒽醌。这些化合物在抗肿瘤活性中显示出潜力,特别关注侧链中氮原子的位置和性质如何影响其活性 (Zee-Cheng & Cheng, 1978)。
安全和危害
While specific safety and hazard information for 1,4-Bis(2-methylanilino)anthraquinone is not available, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
属性
IUPAC Name |
1,4-bis(2-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c1-17-9-3-7-13-21(17)29-23-15-16-24(30-22-14-8-4-10-18(22)2)26-25(23)27(31)19-11-5-6-12-20(19)28(26)32/h3-16,29-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXWJUQRAOAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C(=C(C=C2)NC4=CC=CC=C4C)C(=O)C5=CC=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052349 | |
| Record name | C.I. Solvent Blue 101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-methylanilino)anthraquinone | |
CAS RN |
6737-68-4 | |
| Record name | Solvent Blue 101 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(2-methylanilino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Blue 101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2-methylphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(2-METHYLANILINO)ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78R748M70I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



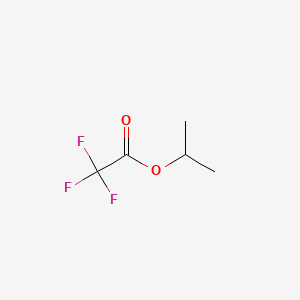
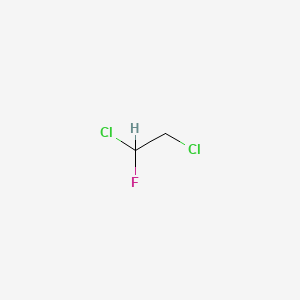
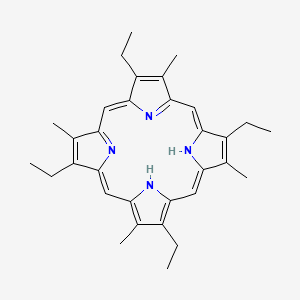
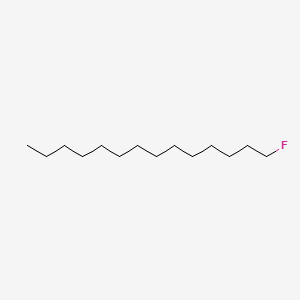
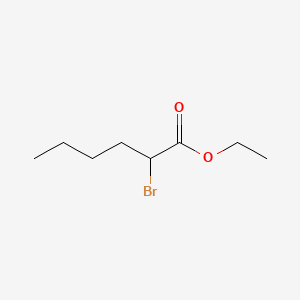

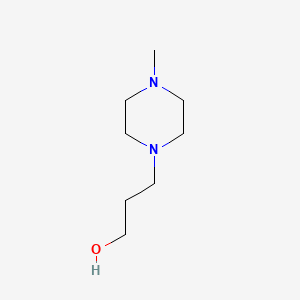
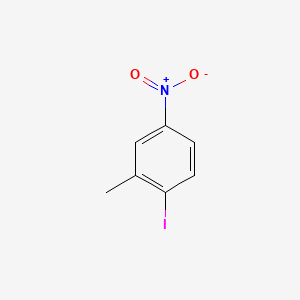
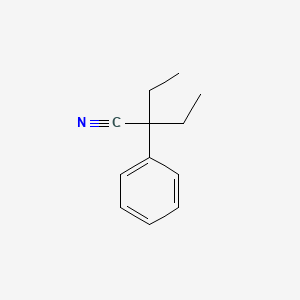
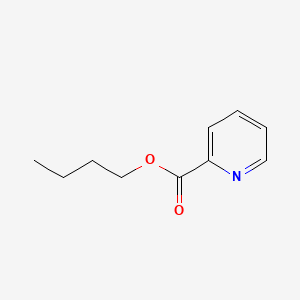
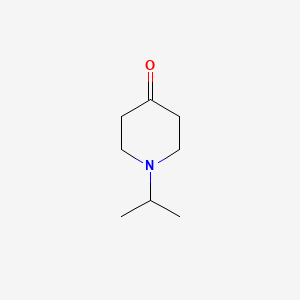
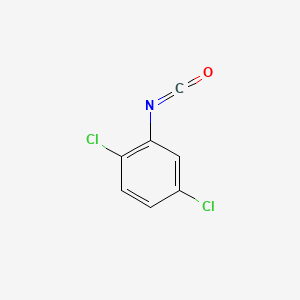
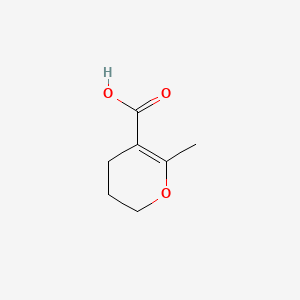
![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)